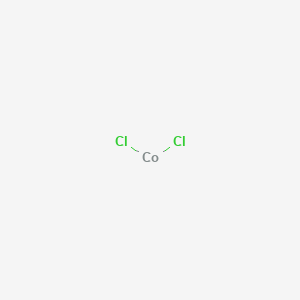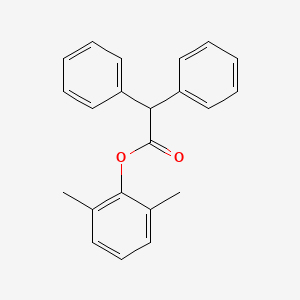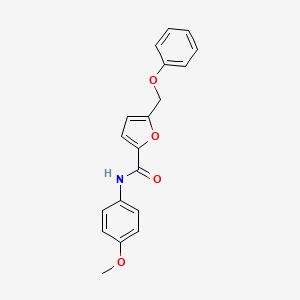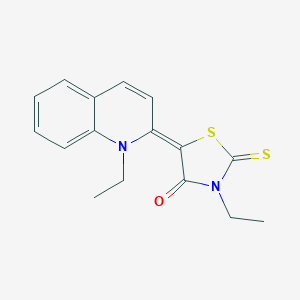
氯化钴(CoCl2)
描述
Cobalt chloride (CoCl2) is a chemical compound that has been the subject of extensive research due to its versatile applications in catalysis, electrochemistry, and material science. It is known for its distinct pink to deep blue color change when hydrated or anhydrous, respectively, making it an excellent indicator for water presence.
Synthesis Analysis
The synthesis of cobalt chloride typically involves the reaction of cobalt (II) salts with hydrochloric acid. Recent advancements have explored the development of cobalt-based catalysts for Fischer-Tropsch synthesis, highlighting the role of cobalt in facilitating green alternatives for fuel production. Particle size, surface oxidation states, and bimetallic particles play crucial roles in enhancing the catalytic activity of cobalt-based compounds (Qi et al., 2020).
Molecular Structure Analysis
Research into the molecular structure of cobalt chloride has revealed insights into its catalytic properties, especially in the context of hydrogen bonding motifs in cobalt(III) complexes. These structures serve as powerful catalysts for enantioselective organic synthesis, with cobalt's configuration playing a pivotal role (Ghosh et al., 2017).
Chemical Reactions and Properties
Cobalt chloride is involved in various chemical reactions, particularly in Fischer-Tropsch synthesis, where it acts as a catalyst for converting syngas to hydrocarbons. Despite its effectiveness, the oxidation of cobalt to cobalt oxide is a significant concern due to potential deactivation, underscoring the need for optimal conditions to maintain its catalytic activity (Loosdrecht et al., 2007).
Physical Properties Analysis
The physical properties of cobalt chloride, including its phase transition from hydrated pink to anhydrous blue form, are well-documented. Its solubility in water and other solvents plays a critical role in its application across various fields. Studies focusing on the spectroscopic insights into cobalt-catalyzed reactions offer a deeper understanding of the interaction dynamics, particularly with carbon monoxide, which is crucial for optimizing Fischer-Tropsch synthesis processes (Weststrate et al., 2016).
科学研究应用
-
Hypoxia Simulation in Biological Research
- Field : Biological Research
- Application : CoCl2 is used to simulate hypoxia or low oxygen concentration in certain biological or medical-scientific research experiences .
- Methods : Cell proliferation in MCF-7 and MDA-MB-231 cell lines is analyzed by MTT assay after treatment with different concentrations of CoCl2 . The expression of hypoxia-associated genes HIF-1α, VEGF, p53, and BAX are determined by semiquantitative RT-PCR and real-time PCR .
- Results : The study revealed that cell proliferation in CoCl2 treated breast cancer cells were concentration-dependent and varies with different cell types . Further increase in CoCl2 concentration leads to apoptotic cell death .
-
Promotion of Angiogenesis and Erythropoiesis
- Field : Biological Research
- Application : CoCl2 has shown to promote angiogenesis, erythropoiesis, and anaerobic metabolism through the transcriptional activation of genes such as vascular endothelial growth factor (VEGF) and erythropoietin (EPO) .
- Results : The application of CoCl2 contributes significantly to the pathophysiology of major categories of disease, such as myocardial, renal and cerebral ischemia, high altitude related maladies, and bone defects .
-
Chemical Reaction Catalyst
-
Reference for Chemical Analyses
-
Improvement of Mechanical Properties of Polymers
-
Synthesis of Ionic Liquids and Nanowires
-
Synthesis of Complexes
-
Invisible Ink
-
Electroplating Cobalt Metal
-
Water Indicator, Especially in Desiccants
-
Synthesis of Cobaltocene
-
Humidity Indicator in Weather Instruments
-
Synthesis of Many Complexes
-
Invisible Ink
-
Electroplating Cobalt Metal
-
Water Indicator, Especially in Desiccants
-
Synthesis of Cobaltocene
-
Humidity Indicator in Weather Instruments
安全和危害
未来方向
Cobalt chloride has been used in various research studies and applications. For instance, it has been used in the preparation of cobalt chloride indicator papers, which can be used to test for the presence of water . It has also been studied for its thermochromic and solvochromic behavior in various solvents .
属性
IUPAC Name |
dichlorocobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPFVAHMJGGAJG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Co]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2Co | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt chloride (CoCl2) | |
CAS RN |
7646-79-9 | |
| Record name | Cobalt chloride (CoCl2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details








Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[[[2-furanyl(oxo)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B1222517.png)

![2-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B1222519.png)

![4-phenyl-3-[2-(phenylmethylthio)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1222523.png)
![1-amino-3-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea](/img/structure/B1222524.png)
![(1S,9S)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B1222525.png)

![N-[3-(benzenesulfonyl)-1-cyclohexyl-2-pyrrolo[3,2-b]quinoxalinyl]benzenesulfonamide](/img/structure/B1222527.png)
![4-methyl-N-[2-(phenylmethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B1222529.png)
![2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester](/img/structure/B1222531.png)
![3-{[4-(1,3,4-Oxadiazol-2-yl)phenyl]methyl}-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaene-2,2-dione](/img/structure/B1222532.png)
![4-methyl-N-[sulfanylidene-(1,2,4-triazol-4-ylamino)methyl]benzamide](/img/structure/B1222533.png)
![N2-[2-(4-methylphenyl)-5-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1222535.png)